Fmoc-L-homopropargylglycine

Descripción

BenchChem offers high-quality Fmoc-L-homopropargylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-homopropargylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

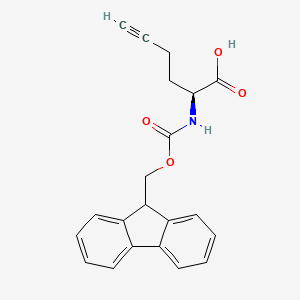

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18-19H,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISRBJULQYVYGV-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101170451 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101170451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942518-21-0 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942518-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101170451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-L-homopropargylglycine: A Technical Guide for Researchers

Introduction: Fmoc-L-homopropargylglycine is a non-canonical amino acid that has become an indispensable tool in chemical biology, drug discovery, and materials science. Its unique structure, featuring a terminal alkyne side chain and an Fmoc-protected amine, allows for its seamless integration into peptides via standard Solid-Phase Peptide Synthesis (SPPS). The alkyne handle serves as a versatile reactive group for post-synthetic modifications, most notably through the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive overview of its chemical properties, structure, and key experimental applications.

Chemical Properties and Structure

Fmoc-L-homopropargylglycine is characterized by a fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amine, which is stable under acidic conditions but readily cleaved by a mild base like piperidine, making it ideal for SPPS.[1] The L-configuration denotes its specific stereochemistry. The homopropargyl side chain contains a terminal alkyne, a small and minimally disruptive functional group that is stable throughout the peptide synthesis process and requires no protection.[1]

1.1. General and Physical Properties

The fundamental chemical and physical characteristics of Fmoc-L-homopropargylglycine are summarized below. These properties are essential for handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 942518-21-0 | [1][2] |

| Molecular Formula | C₂₁H₁₉NO₄ | [2][3] |

| Molecular Weight | 349.38 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥95% - ≥99% (HPLC) | [4][5] |

| Storage Temperature | 15-25°C or at lower temperatures (0-8°C) for long-term | [4] |

1.2. Structural Identifiers and Computed Properties

Detailed structural identifiers and computationally predicted properties provide deeper insight into the molecule's topology and behavior in different chemical environments.

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | [2] |

| SMILES | C#CCC--INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | [2] |

| InChI Key | IISRBJULQYVYGV-IBGZPJMESA-N | [1][2] |

| Topological Polar Surface Area | 75.6 Ų | [2] |

| XLogP3 | 3.6 | [2] |

1.3. Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of Fmoc-L-homopropargylglycine, highlighting the key functional groups: the Fmoc protecting group, the carboxylic acid, and the terminal alkyne side chain.

Caption: 2D structure of Fmoc-L-homopropargylglycine.

Experimental Protocols and Applications

Fmoc-L-homopropargylglycine is primarily used as a building block to introduce a reactive alkyne group into a specific position within a peptide sequence. This enables a wide range of subsequent chemical modifications.

2.1. Solid-Phase Peptide Synthesis (SPPS) Incorporation

The incorporation of Fmoc-L-homopropargylglycine into a growing peptide chain follows standard Fmoc-based SPPS protocols. The alkyne side chain is stable to the repetitive cycles of deprotection and coupling.

Detailed Methodology:

-

Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink Amide resin) pre-loaded with the first C-terminal amino acid.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc group from the N-terminus of the resin-bound amino acid or peptide.[1][6] This is typically repeated once.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Amino Acid Activation & Coupling: In a separate vessel, dissolve Fmoc-L-homopropargylglycine (typically 3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add an activator base such as N,N-diisopropylethylamine (DIPEA). Add this activation mixture to the resin.

-

Coupling Reaction: Agitate the resin mixture for 1-2 hours at room temperature to allow for the formation of the new peptide bond.

-

Washing: Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA).[1]

Caption: Workflow for incorporating Fmoc-L-Hpg in SPPS.

2.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

After the alkyne-containing peptide is synthesized and purified, the terminal alkyne serves as a handle for "click chemistry." The CuAAC reaction forms a stable triazole linkage with an azide-modified molecule (e.g., a fluorescent dye, biotin tag, or drug molecule).[1]

Detailed Methodology:

-

Reactant Preparation: Dissolve the alkyne-containing peptide and the azide-functionalized molecule in a suitable solvent system (e.g., a mixture of water and an organic solvent like DMSO or t-butanol).

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is typically done by reducing a copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[1] A copper-stabilizing ligand (e.g., THPTA or TBTA) is often included to improve reaction efficiency and prevent catalyst disproportionation.

-

Reaction Execution: Add the copper(I) catalyst solution to the peptide/azide mixture. The reaction is typically rapid, often reaching completion within 1-2 hours at room temperature.

-

Purification: The resulting triazole-linked conjugate can be purified using standard techniques such as High-Performance Liquid Chromatography (HPLC).

Caption: Reaction pathway for CuAAC bioconjugation.

2.3. Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

A powerful application of L-homopropargylglycine (the deprotected form of the amino acid) is its use as a surrogate for methionine in cellular protein synthesis.[1] Because of its structural similarity, it is recognized by the cell's own machinery and incorporated into newly synthesized proteins.[1] This technique, known as BONCAT, allows for the specific labeling and subsequent isolation or visualization of nascent proteins.[1]

Experimental Workflow:

-

Metabolic Labeling: Cells are cultured in methionine-free media supplemented with L-homopropargylglycine (HPG). During this period, newly synthesized proteins will incorporate HPG instead of methionine.

-

Cell Lysis: The cells are harvested and lysed to release the total protein content.

-

Click Reaction: The alkyne-labeled proteome in the cell lysate is then subjected to a CuAAC reaction with an azide-functionalized reporter tag, such as azide-biotin (for affinity purification) or an azide-fluorophore (for visualization).

-

Analysis: The labeled proteins can be visualized via fluorescence microscopy or SDS-PAGE and in-gel fluorescence, or they can be enriched and purified using streptavidin beads (if biotin-tagged) for identification by mass spectrometry.[1]

Caption: Experimental workflow for BONCAT protein labeling.

Synthesis and Stability

An efficient, multigram-scale synthesis of enantiopure (>98% ee) Fmoc-L-homopropargylglycine has been developed, making this crucial reagent more accessible.[7][8][9][10] The route often starts from Boc-L-Glu-OtBu and involves a key Seyferth-Gilbert homologation step to form the terminal alkyne.[7][8]

Stability and Storage:

-

Solid Form: As a solid, Fmoc-L-homopropargylglycine is stable when stored in a cool, dry, and dark place.[11] It is important to protect it from moisture to prevent hydrolysis and from basic environments which could prematurely cleave the Fmoc group.[11]

-

Solution: Stability in solution is dependent on the solvent and pH. Stock solutions should be prepared fresh when possible. In basic conditions (e.g., during the deprotection step in SPPS), the Fmoc group is intentionally cleaved. The alkyne group itself is generally stable but can undergo oxidation over long-term storage.[1]

Conclusion

Fmoc-L-homopropargylglycine is a versatile and powerful chemical tool. Its straightforward incorporation into peptides via SPPS and the bio-orthogonal reactivity of its alkyne side chain provide a robust platform for a wide array of applications, from creating novel peptide-based therapeutics and biomaterials to studying dynamic cellular processes like protein synthesis. The well-established protocols for its use in SPPS and CuAAC reactions, combined with its increasing commercial and synthetic accessibility, ensure its continued prominence in advanced scientific research.

References

- 1. Fmoc-L-homopropargylglycine | 942518-21-0 | Benchchem [benchchem.com]

- 2. Fmoc-L-homopropargylglycine | C21H19NO4 | CID 56953874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-L-propargylglycine [anaspec.com]

- 6. benchchem.com [benchchem.com]

- 7. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Portal [scholarworks.brandeis.edu]

- 11. benchchem.com [benchchem.com]

The Alkyne Handle: A Technical Guide to Fmoc-L-homopropargylglycine in Biochemical Research

For researchers, scientists, and drug development professionals, the strategic introduction of unique chemical functionalities into biological molecules is a cornerstone of innovation. Fmoc-L-homopropargylglycine, a non-canonical amino acid, has emerged as a powerful tool in this endeavor. This guide provides an in-depth exploration of its applications, supported by experimental protocols and quantitative data, to facilitate its integration into pioneering research.

Fmoc-L-homopropargylglycine is a derivative of the amino acid glycine, featuring two key modifications: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its amine and a terminal alkyne on its side chain. The Fmoc group makes it directly compatible with the most common strategy for chemically synthesizing peptides, known as Fmoc solid-phase peptide synthesis (SPPS). The alkyne side chain, a small and biologically inert functional group, serves as a "handle" for subsequent chemical modification through highly specific and efficient "click chemistry" reactions.

This unique combination of features allows for the precise, site-specific incorporation of a reactive moiety into peptides and proteins. The subsequent modifications can be used to attach a wide array of molecules, including fluorescent dyes for imaging, polyethylene glycol (PEG) to improve therapeutic properties, or other biomolecules to create complex conjugates.

Core Applications in Biochemistry

The versatility of Fmoc-L-homopropargylglycine has led to its adoption in a multitude of biochemical applications:

-

Peptide-Based Therapeutics: The stability and bioavailability of therapeutic peptides can be enhanced by incorporating non-canonical amino acids like L-homopropargylglycine.[1] The alkyne handle allows for the attachment of molecules that can improve a peptide's pharmacokinetic properties or deliver a therapeutic payload to a specific target.

-

Proteomics and Protein Dynamics: The deprotected form of Fmoc-L-homopropargylglycine, L-homopropargylglycine (HPG), can be used as a methionine analog.[1] When introduced to cells, it is incorporated into newly synthesized proteins during translation. This process, known as bio-orthogonal non-canonical amino acid tagging (BONCAT), allows for the selective labeling and subsequent identification of proteins synthesized within a specific timeframe.

-

Drug Discovery and Development: This amino acid is a valuable building block in the synthesis of novel therapeutic agents.[1][2] The alkyne group facilitates the straightforward modification of peptides, enabling the development of compounds with enhanced properties for targeted drug delivery and diagnostics.[1]

-

Bioconjugation and Biomaterials: The ability to selectively modify peptides and proteins using Fmoc-L-homopropargylglycine and click chemistry has numerous applications in creating complex biomaterials, such as hydrogels for tissue engineering, and in the development of diagnostic tools.[1]

-

Neuroscience Research: It is utilized in the study of neuropeptides to understand their roles in neurological functions, offering insights into potential treatments for neurological disorders.[3]

Quantitative Data Summary

The efficiency of incorporating Fmoc-L-homopropargylglycine and its subsequent modification is critical for its utility. The following tables summarize key quantitative data related to its synthesis and application.

| Parameter | Value | Reference |

| Enantiomeric Purity of Fmoc-L-homopropargylglycine-OH | >98% ee | [4][5] |

| Purity of Fmoc-L-β-homopropargylglycine (HPLC) | ≥ 99% | [6] |

| Overall Yield of Optimized Synthesis | 72% | [7] |

Table 1: Synthesis and Purity of Fmoc-L-homopropargylglycine. High enantiomeric purity is crucial to avoid the formation of diastereomeric peptides, which can be difficult to separate and may have different biological activities.

| Reaction | Reagents/Conditions | Yield | Reference |

| Seyferth–Gilbert homologation | Cs₂CO₃ | 89% | [3] |

| CuAAC on peptide | CuSO₄, NaAsc, TBTA, in DMSO/H₂O, rt, 4h | 69-72% | [8] |

| CuAAC on peptide | Copper wire, DMF, 50°C, 5h | 100% conversion | [8] |

Table 2: Yields of Key Reactions. The yield of the click reaction can be highly efficient, often quantitative, depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-homopropargylglycine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-L-homopropargylglycine onto a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-homopropargylglycine

-

Coupling agent (e.g., HCTU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA, or collidine)

-

Dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

SPPS reaction vessel

-

Nitrogen for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate with nitrogen for 3 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 7 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-L-homopropargylglycine and a slightly lower molar equivalent of the coupling agent (e.g., HCTU) in DMF.

-

Add 5-10 equivalents of the base (e.g., DIPEA) to the amino acid solution.

-

Allow the activation to proceed for 2-5 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate with nitrogen for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Alkyne-Containing Peptide

This protocol describes the "clicking" of an azide-containing molecule onto the peptide synthesized in Protocol 1.

Materials:

-

Alkyne-modified peptide (on-resin or cleaved and purified)

-

Azide-containing molecule (e.g., a fluorescent dye, biotin-azide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (NaAsc)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

-

Solvent (e.g., DMF/water mixture)

Procedure:

-

Peptide Preparation:

-

If the peptide is on-resin, swell the resin in the reaction solvent.

-

If the peptide is cleaved, dissolve it in the reaction solvent.

-

-

Reagent Preparation:

-

Prepare stock solutions of CuSO₄, NaAsc, and the azide molecule in the reaction solvent.

-

If using a ligand like TBTA, it can be pre-mixed with the CuSO₄ solution.

-

-

Reaction Setup:

-

To the peptide solution, add the azide-containing molecule (typically 1.5-5 equivalents).

-

Add the CuSO₄ solution (typically 0.1-0.5 equivalents).

-

Initiate the reaction by adding the sodium ascorbate solution (typically 1-5 equivalents).

-

-

Reaction Conditions:

-

Agitate the reaction mixture at room temperature.

-

The reaction is typically complete within 1-4 hours, but can be left overnight. Reaction progress can be monitored by HPLC-MS.

-

-

Work-up and Purification:

-

If the reaction was performed on-resin, wash the resin extensively to remove excess reagents before cleaving the peptide.

-

If the reaction was performed in solution, the modified peptide can be purified directly using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Workflow

The following diagrams illustrate the key processes involving Fmoc-L-homopropargylglycine.

Caption: Workflow for peptide synthesis and modification.

Caption: BONCAT workflow for proteomic analysis.

References

- 1. Fmoc-L-homopropargylglycine | 942518-21-0 | Benchchem [benchchem.com]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jenabioscience.com [jenabioscience.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Fmoc-L-homopropargylglycine: A Technical Guide

Fmoc-L-homopropargylglycine (Fmoc-L-Hpg-OH) , a non-canonical amino acid, has emerged as a critical tool for chemical biologists and drug development professionals. Its unique terminal alkyne functionality allows for the precise, bioorthogonal modification of peptides and proteins through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides an in-depth exploration of the discovery and the historical evolution of the synthesis of this versatile building block, presenting detailed experimental protocols and comparative data for key synthetic methodologies.

From a Synthetic Challenge to a Bioorthogonal Handle: A Historical Perspective

The journey to the readily available, high-purity Fmoc-L-homopropargylglycine used today reflects the broader advancements in the synthesis of unnatural amino acids. Early methods for producing the core amino acid, L-homopropargylglycine, were often characterized by low yields and a lack of stereochemical control.

One of the classical approaches to α-amino acid synthesis, the Strecker synthesis , was adapted for the preparation of racemic homopropargylglycine. This method, while foundational, typically involved the use of toxic cyanide reagents and resulted in a racemic mixture, necessitating a challenging resolution step to isolate the desired L-enantiomer. An improved classic Strecker synthesis was developed that led to racemic homopropargylglycine (Hpg) in a 61% overall yield.[1]

The development of more sophisticated synthetic routes, aimed at achieving high enantiopurity, marked a significant step forward. A notable early contribution was made by Davis and co-workers, who developed a synthesis starting from a protected L-glutamic acid derivative. While this represented an improvement, the quest for a more efficient and scalable synthesis continued.

A significant breakthrough in the practical, large-scale synthesis of Fmoc-L-homopropargylglycine was reported by Polyak and Krauss in 2022.[2][3][4] Their optimized route addressed key challenges of previous methods, particularly the issue of racemization during the crucial alkyne installation step. This optimized synthesis has made enantiopure Fmoc-L-homopropargylglycine more accessible for its widespread use in solid-phase peptide synthesis (SPPS).[5]

Comparative Analysis of Synthetic Methodologies

The evolution of the synthesis of Fmoc-L-homopropargylglycine can be best understood by comparing the key methodologies. The following table summarizes the quantitative data from the classical Strecker synthesis and the modern, optimized synthesis by Polyak and Krauss.

| Method | Starting Material | Key Reaction | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Classical Strecker Synthesis | 4-pentynal | Strecker reaction | 61% (racemic) | Not applicable (racemic) | Dong et al. |

| Optimized Synthesis | Boc-L-Glu-OtBu | Seyferth-Gilbert Homologation | 72% | >98% | Polyak and Krauss[2] |

Detailed Experimental Protocols

Classical Strecker Synthesis of Racemic Homopropargylglycine

This protocol is based on the improved classic Strecker synthesis for producing racemic homopropargylglycine.

Step 1: Synthesis of 2-aminohex-5-ynenitrile

-

To a solution of 4-pentynal in ammonia/methanol, add ammonium chloride and potassium cyanide.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Extract the product with an organic solvent and concentrate under reduced pressure.

Step 2: Hydrolysis to DL-Homopropargylglycine

-

Treat the crude 2-aminohex-5-ynenitrile with a strong acid (e.g., HCl).

-

Heat the mixture to reflux for several hours.

-

Neutralize the reaction mixture and isolate the racemic homopropargylglycine by crystallization.

Note: This method produces a racemic mixture that requires subsequent resolution to obtain the L-enantiomer.

Optimized Synthesis of Fmoc-L-Homopropargylglycine (Polyak and Krauss)

This optimized, multi-gram synthesis provides high yields of enantiopure Fmoc-L-homopropargylglycine.[2]

Step 1: Double Boc Protection of Boc-L-Glu-OtBu

-

To a solution of Boc-L-Glu-OtBu in an appropriate solvent, add di-tert-butyl dicarbonate (Boc)2O and a suitable base (e.g., triethylamine) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature until completion. This double protection is crucial for high material throughput.

Step 2: Weinreb Amide Formation

-

The di-Boc protected glutamic acid derivative is converted to the corresponding Weinreb amide.

Step 3: Reduction to Aldehyde

-

The Weinreb amide is reduced to the corresponding aldehyde using a suitable reducing agent.

Step 4: Seyferth-Gilbert Homologation

-

The key step involves the conversion of the aldehyde to a terminal alkyne using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in the presence of a mild base such as cesium carbonate (Cs2CO3). The use of Cs2CO3 is critical to prevent racemization.[2]

-

The reaction is typically carried out at low temperatures.

Step 5: Deprotection and Fmoc Protection

-

The Boc and t-butyl ester protecting groups are removed using a strong acid (e.g., trifluoroacetic acid).

-

The resulting free amine is then protected with the Fmoc group using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions to yield the final product, Fmoc-L-homopropargylglycine.

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.

Caption: Optimized synthesis of Fmoc-L-Hpg-OH via Seyferth-Gilbert homologation.

Caption: Classical Strecker synthesis of L-Homopropargylglycine.

Conclusion

The synthesis of Fmoc-L-homopropargylglycine has evolved from challenging, low-yield methods to a highly efficient and scalable process. The optimized synthesis developed by Polyak and Krauss has been instrumental in making this valuable non-canonical amino acid readily available to the scientific community. The ability to incorporate a terminal alkyne into peptides with high fidelity has opened up new avenues for drug discovery, protein engineering, and the study of biological processes, solidifying the importance of Fmoc-L-homopropargylglycine as a key tool in modern chemical biology.

References

- 1. researchgate.net [researchgate.net]

- 2. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarworks.brandeis.edu]

- 4. An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc-L-homopropargylglycine | 942518-21-0 | Benchchem [benchchem.com]

understanding the role of the Fmoc protecting group

An In-depth Technical Guide to the Role of the Fmoc Protecting Group

For researchers, scientists, and drug development professionals engaged in peptide synthesis, a deep understanding of protecting group chemistry is fundamental. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable construction of complex peptide chains.[1][2] Its widespread adoption is primarily due to its unique lability under mild basic conditions, which contrasts with its stability in acidic environments.[1][3] This property allows for an orthogonal protection strategy, where the temporary Nα-Fmoc group can be selectively removed without disturbing the acid-labile protecting groups on the amino acid side chains.[][]

This guide provides a comprehensive overview of the Fmoc group, including its chemical principles, its application in SPPS, quantitative data on its cleavage kinetics, and detailed experimental protocols.

Core Principles of Fmoc Chemistry

The success of the Fmoc group in SPPS hinges on its predictable and highly specific chemical behavior. Developed in the 1970s by Carpino and Han, it has become the preferred choice for many applications over the older tert-butyloxycarbonyl (Boc) strategy, which requires repeated exposure to strong acids.[6][7]

Mechanism of Fmoc Protection

The Fmoc group is introduced to the α-amino group of an amino acid to prevent it from forming unwanted peptide bonds during the coupling step.[6] This is typically achieved by reacting the amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[1][8] The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent. Fmoc-OSu is often preferred due to its greater stability compared to the moisture-sensitive Fmoc-Cl.[1][3]

Mechanism of Fmoc Deprotection

The defining characteristic of the Fmoc group is its lability to bases.[3] The deprotection is an elimination reaction (E1cB mechanism) initiated by a base, most commonly a secondary amine like piperidine.[9][10] The process involves two main steps:

-

A base abstracts the acidic proton on the fluorenyl ring system's C9 position.[9][11]

-

This leads to a β-elimination, cleaving the C-O bond and releasing the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[2][9]

The secondary amine used for deprotection also serves as a scavenger, trapping the electrophilic DBF to form a stable adduct, which prevents it from reacting with the newly liberated amine of the peptide chain.[9][11]

Orthogonality in Peptide Synthesis

The Fmoc/tBu strategy is a prime example of an orthogonal protection scheme. The Nα-Fmoc group is base-labile, while the side-chain protecting groups (e.g., tBu, Boc, Trt) are acid-labile.[][12] This ensures that the repetitive deprotection steps using a mild base only affect the N-terminus, leaving the side chains protected until the final cleavage step, which uses a strong acid like trifluoroacetic acid (TFA).[6][7] This orthogonality is crucial for preventing side reactions and synthesizing complex or modified peptides, such as those with phosphorylation or glycosylation, which would not be stable under the harsh conditions of the Boc/Bzl strategy.[13]

The Fmoc-SPPS Cycle

Solid-phase peptide synthesis is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support.[7] This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[7][14]

The typical Fmoc-SPPS cycle consists of the following steps:

-

Nα-Fmoc Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF) to remove the N-terminal Fmoc group.[15]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the DBF-piperidine adduct.[16]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin, where it forms a peptide bond with the newly freed N-terminal amine.[17]

-

Washing: The resin is washed again to remove unreacted amino acids and coupling byproducts.[18]

This four-step cycle is repeated for each amino acid in the sequence. A key advantage of Fmoc chemistry is the ability to monitor the deprotection step in real-time by measuring the UV absorbance of the released DBF adduct at approximately 301 nm, which allows for precise reaction tracking.[2][]

Quantitative Data: Fmoc Deprotection Kinetics

The efficiency of the Fmoc deprotection step is critical for the overall success of the synthesis. The reaction rate is dependent on the base used, its concentration, and the specific amino acid residue. Piperidine is the most common reagent, but alternatives like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-methylpiperidine are also used.[11][19]

| Base Reagent (in DMF) | Concentration (% v/v) | Amino Acid Model | Time (min) | Fmoc Removal (%) | Citation(s) |

| Piperidine | 1% | Fmoc-Val-OH | 1 | 8.2 | [19][20] |

| Piperidine | 1% | Fmoc-Val-OH | 3 | 33.4 | [19][20] |

| Piperidine | 1% | Fmoc-Val-OH | 5 | 49.6 | [19][20] |

| Piperidine | 2% | Fmoc-Val-OH | 1 | 12.9 | [19][20] |

| Piperidine | 2% | Fmoc-Val-OH | 3 | 63.3 | [19][20] |

| Piperidine | 2% | Fmoc-Val-OH | 5 | 87.9 | [19][20] |

| Piperidine | 5% | Fmoc-Val-OH | 3 | >99 | [19][20] |

| Piperidine | 20% | Fmoc-Val-OH | 3 | >99 | [19][20] |

| Piperidine | 20% | Fmoc-L-Leucine-OH | 3 | ~80 | [21] |

| Piperidine | 20% | Fmoc-L-Arginine(Pbf)-OH | 10 | >95 | [21] |

| 4-Methylpiperidine | 20% | Fmoc-L-Arginine(Pbf)-OH | 10 | >95 | [21] |

| Piperazine | 10% (w/v) | Fmoc-L-Arginine(Pbf)-OH | 10 | >95 | [21] |

This table summarizes data on the percentage of Fmoc group removal from model amino acids under various basic conditions and reaction times.

Experimental Protocols

The following are standard protocols for manual Fmoc-SPPS. These can be adapted for automated synthesizers.

Protocol 1: Resin Swelling and Initial Deprotection

-

Resin Swelling: Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[16][17] Add a suitable solvent like DMF (approx. 10 mL per gram of resin) and gently agitate for 1-2 hours at room temperature to allow the resin to swell.[17] Drain the solvent.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the swollen resin.[17] Agitate the mixture for an initial 3 minutes, then drain the solution.[17] Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[15] Drain the deprotection solution.

-

Washing: Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash step 5-6 times to completely remove residual piperidine and the DBF adduct.[16]

Protocol 2: Amino Acid Coupling

-

Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU or HBTU (2.9-5 equivalents) in DMF.[17] Add a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and mix.[17]

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[17]

-

Reaction: Agitate the mixture for 1-4 hours at room temperature.[17] The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.[18]

-

Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by a solvent like dichloromethane (DCM) (3-5 times), and finally DMF again (3-5 times) to remove all excess reagents.[17]

Protocol 3: Final Cleavage and Peptide Precipitation

-

Preparation: After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DMF, then DCM, and finally methanol. Dry the resin completely under vacuum.[17]

-

Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (TIS acts as a scavenger to trap reactive cations generated during deprotection).[15] Add the cold cleavage cocktail to the dried resin (10-15 mL per gram of resin) and stir at room temperature for 2-3 hours.[15][18]

-

Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide.[17] Add the filtrate to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.[17]

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers and dissolved protecting group fragments.[17]

-

Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][17]

Conclusion

The Fmoc protecting group is an indispensable tool in modern organic chemistry, particularly for the synthesis of peptides. Its base-lability and orthogonality with acid-labile side-chain protecting groups form the foundation of the highly successful Fmoc/tBu SPPS strategy.[6][12] This methodology offers milder reaction conditions compared to older techniques, enables the synthesis of longer and more complex peptides, and is highly amenable to automation.[6][14] For researchers in drug discovery and development, a thorough understanding of the principles and practical application of Fmoc chemistry is essential for advancing the frontiers of peptide-based therapeutics and biochemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. peptide.com [peptide.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifetein.com [lifetein.com]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. benchchem.com [benchchem.com]

- 18. chempep.com [chempep.com]

- 19. redalyc.org [redalyc.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

The Alkyne Functional Group in Fmoc-L-homopropargylglycine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Guide to the Synthesis, Application, and Bioorthogonal Reactivity of a Key Building Block in Modern Peptide Science.

Fmoc-L-homopropargylglycine (Fmoc-L-Hpg) has emerged as an indispensable tool for researchers, scientists, and drug development professionals. This non-canonical amino acid, featuring a terminal alkyne functional group, serves as a versatile building block for the introduction of a bioorthogonal handle into peptides and other biomolecules. This guide provides a comprehensive overview of the core attributes of Fmoc-L-Hpg, with a focus on its synthesis, incorporation into peptides, and subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Core Properties and Applications

Fmoc-L-homopropargylglycine is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amine, making it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this amino acid is its side chain, which terminates in a reactive alkyne group. This alkyne is a small, sterically unobtrusive, and highly specific functional group that remains inert to the conditions of peptide synthesis and purification.

The primary application of Fmoc-L-Hpg lies in its ability to participate in bioorthogonal "click" reactions, most notably the CuAAC reaction. This reaction allows for the efficient and specific covalent ligation of the alkyne-containing peptide with a molecule bearing an azide functional group.[1][2] This powerful conjugation strategy has found widespread use in:

-

Peptide Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and tracking studies.

-

Bioconjugation: Formation of peptide-drug conjugates, peptide-oligonucleotide complexes, and peptide-polymer hybrids.[3]

-

Peptide Cyclization: Creation of cyclic peptides with enhanced stability and biological activity.

-

PROTAC Synthesis: Its use is being explored in the synthesis of Proteolysis-targeting chimeras (PROTACs).[4]

Data Presentation

Physicochemical Properties of Fmoc-L-homopropargylglycine

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₉NO₄ | [5] |

| Molecular Weight | 349.39 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Purity (HPLC) | ≥ 99% | [6] |

| Optical Rotation | [a]D²⁰ = 21 ± 2 º (c=1 in DMF) | [6] |

| CAS Number | 942518-21-0 | [5] |

Optimized Synthesis of Fmoc-L-homopropargylglycine

An efficient multigram synthesis of enantiopure (>98% ee) Fmoc-L-homopropargylglycine-OH has been developed, making this key building block more accessible for research and development.[2] The synthesis involves a key Seyferth-Gilbert homologation step that has been optimized to prevent racemization.

| Step | Key Reagents | Yield | Enantiomeric Excess (ee) | Reference |

| Double Boc Protection | Boc₂O, DMAP, Et₃N | High | - | [2] |

| Seyferth-Gilbert Homologation | Bestmann-Ohira reagent, Cs₂CO₃ | 89% | >98% | [2] |

| Deprotection & Fmoc Protection | TFA, Fmoc-OSu | High | >98% | [2] |

| Overall Yield | - | 72% | >98% | [2] |

Yields in Peptide Modification Reactions

The efficiency of both the incorporation of Fmoc-L-Hpg into peptides and the subsequent click chemistry reaction is crucial for the successful generation of modified biomolecules.

| Reaction | Conditions | Yield | Reference |

| On-Resin CuAAC Cyclization | CuI, DIEA, on PEGA resin | 79% (monomer) | [7] |

| Solution-Phase CuAAC Cyclization | Cu(I), 2,6-lutidine, DIPEA, TBTA in MeCN | 31-90% | [8] |

| On-Resin Peptide-Polymer Conjugation | CuSO₄, NaAsc, DMF, 100°C | 43% | [8] |

| Solution-Phase Peptide Conjugation | CuSO₄, NaAsc, various conditions | >95% | [8] |

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-homopropargylglycine into a Peptide via Fmoc-SPPS

This protocol outlines the manual coupling of Fmoc-L-homopropargylglycine onto a solid support resin.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

Fmoc-L-homopropargylglycine

-

Coupling reagents: HCTU (or HATU/HOAt)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvents: Dichloromethane (DCM), DMF

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc adduct.

-

Coupling:

-

In a separate vial, dissolve Fmoc-L-homopropargylglycine (3-5 equivalents relative to resin loading), HCTU (or HATU/HOAt, equivalent to the amino acid), in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of an azide-containing molecule to the alkyne-functionalized peptide while it is still attached to the solid support.

Materials:

-

Alkyne-peptide-resin from Protocol 1

-

Azide-containing molecule (e.g., fluorescent dye, biotin-azide)

-

Copper(I) source: Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent

-

Reducing agent (if using CuSO₄): Sodium ascorbate

-

Ligand (optional, but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Base: DIPEA or 2,6-lutidine

-

Solvent: Degassed DMF or a mixture of DMSO and water

Procedure:

-

Resin Swelling: Swell the alkyne-peptide-resin in degassed DMF for at least 30 minutes.

-

Reaction Cocktail Preparation:

-

In a separate vial, dissolve the azide-containing molecule (5-10 equivalents) in a minimal amount of DMF.

-

If using CuSO₄, prepare a stock solution of CuSO₄ and the ligand (e.g., THPTA). Prepare a fresh stock solution of sodium ascorbate.

-

-

Reaction Setup:

-

To the swollen resin, add the solution of the azide-containing molecule.

-

If using CuBr, add it directly to the resin suspension.

-

If using CuSO₄/sodium ascorbate, add the CuSO₄/ligand solution followed by the sodium ascorbate solution.

-

Add the base (e.g., DIPEA, 5-10 equivalents).

-

-

Reaction: Agitate the mixture at room temperature for 4-24 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.

-

Cleavage and Deprotection: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 3: Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the conjugation of a purified alkyne-containing peptide with an azide-containing molecule in solution.

Materials:

-

Purified alkyne-containing peptide

-

Azide-containing molecule

-

Copper(I) source: CuSO₄

-

Reducing agent: Sodium ascorbate

-

Ligand: THPTA

-

Solvent: Degassed buffer (e.g., phosphate-buffered saline) and a co-solvent like DMSO or t-butanol if needed to dissolve the reactants.

Procedure:

-

Dissolve Reactants: Dissolve the purified alkyne-containing peptide and the azide-containing molecule (typically 1.5-5 equivalents) in the chosen degassed solvent system.

-

Prepare Catalyst Solution: In a separate tube, mix the CuSO₄ and THPTA solutions.

-

Initiate Reaction: Add the copper/ligand solution to the peptide/azide mixture. Then, add a freshly prepared solution of sodium ascorbate to initiate the reaction.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by HPLC-MS.

-

Purification: Once the reaction is complete, the conjugated peptide can be purified by reverse-phase HPLC.

Mandatory Visualization

Caption: Chemical structure of Fmoc-L-homopropargylglycine.

Caption: Workflow for incorporating Fmoc-L-Hpg in SPPS.

Caption: The CuAAC "click" reaction for peptide bioconjugation.

Conclusion

Fmoc-L-homopropargylglycine is a powerful and versatile building block that has significantly advanced the field of peptide science and drug development. Its compatibility with standard Fmoc-SPPS and the high efficiency and specificity of the subsequent CuAAC reaction provide a robust platform for the precise modification of peptides. This technical guide offers a foundational understanding and practical protocols for the effective utilization of the alkyne functional group in Fmoc-L-homopropargylglycine, enabling researchers to explore novel therapeutic and diagnostic applications.

References

- 1. peptide.com [peptide.com]

- 2. jpt.com [jpt.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-L-Homopropargylglycine (CAS 942518-21-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, suppliers, and applications of Fmoc-L-homopropargylglycine (CAS 942518-21-0). This non-canonical amino acid is a critical tool in modern chemical biology and drug discovery, primarily utilized for the introduction of a bioorthogonal alkyne handle into peptides and proteins.

Core Properties

Fmoc-L-homopropargylglycine is a white solid valued for its role as a building block in Fmoc solid-phase peptide synthesis (SPPS).[1][2] Its key feature is the terminal alkyne group, which allows for highly specific and efficient modification of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5]

| Property | Value | Reference |

| CAS Number | 942518-21-0 | [6][7] |

| Chemical Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | [8] |

| Synonyms | Fmoc-Hpg-OH, N-Fmoc-L-homopropargylglycine, Fmoc-L-propargylglycine | [1][9] |

| Molecular Formula | C₂₁H₁₉NO₄ | [1][6][7] |

| Molecular Weight | 349.38 g/mol | [4][6][7] |

| Appearance | White solid | [1] |

| Boiling Point | 585.7±50.0 °C (Predicted) | [6] |

| Density | 1.265±0.06 g/cm³ | [6][8] |

| Storage Temperature | Store at <-15°C, keep container well closed. Some suppliers recommend 2-8°C or 15-25°C. | [2][5][7][10] |

| Solubility | Soluble in DMF | [10] |

Experimental Protocols

The primary application of Fmoc-L-homopropargylglycine is its incorporation into a peptide sequence via Fmoc SPPS, followed by modification using CuAAC.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual steps for incorporating Fmoc-L-homopropargylglycine into a peptide chain on a resin support. Automated synthesizers can also be used.

Materials:

-

Fmoc-protected amino acids (including Fmoc-L-homopropargylglycine)

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading capacity), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence. To incorporate the alkyne handle, use Fmoc-L-homopropargylglycine in the appropriate cycle.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide pellet, wash with ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the "clicking" of an azide-containing molecule onto the alkyne-modified peptide in solution.

Materials:

-

Alkyne-containing peptide (synthesized as described above)

-

Azide-containing molecule of interest (e.g., a fluorescent dye, biotin, or another peptide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent (e.g., water, t-butanol/water mixture, or DMF)

Procedure:

-

Reaction Setup: Dissolve the alkyne-containing peptide and the azide-containing molecule (typically in slight excess) in the chosen solvent.

-

Catalyst Preparation: In a separate vial, prepare a fresh stock solution of sodium ascorbate. In another vial, prepare a stock solution of CuSO₄ and THPTA.

-

Reaction Initiation: Add the CuSO₄/THPTA solution to the peptide mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.

-

Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Once the reaction is complete, the "clicked" peptide conjugate can be purified by RP-HPLC.

Visualizations

Experimental Workflow for Peptide Modification

Caption: Workflow for synthesizing an alkyne-modified peptide and its subsequent functionalization via click chemistry.

Representative Signaling Pathway Investigation

Fmoc-L-homopropargylglycine is instrumental in creating probes to study protein-protein interactions within signaling pathways. For instance, a peptide mimicking a protein's binding domain can be synthesized, labeled with a reporter molecule (e.g., biotin or a fluorophore) via click chemistry, and then used in pulldown or imaging experiments to identify its binding partners.

The following diagram illustrates a hypothetical scenario where a peptide probe is used to investigate the interaction between a kinase and its substrate, a key step in many signaling cascades.

Caption: Using a peptide probe to identify a kinase-substrate interaction in a signaling pathway.

Suppliers

A variety of chemical suppliers offer Fmoc-L-homopropargylglycine. Researchers should inquire about purity and availability.

-

AAPPTec, LLC[1]

-

Alfa Chemistry[8]

-

Benchchem[3]

-

BLDpharm[5]

-

BOC Sciences[11]

-

ChemPep[13]

-

Next Peptide[14]

-

Pegpharm[10]

-

Sigma-Aldrich (Novabiochem®)

-

Watson International[15]

This guide provides a foundational understanding of CAS 942518-21-0 for its effective application in research and development. For specific applications, further optimization of the provided protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.[1][16]

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpt.com [jpt.com]

- 5. Fmoc-L-homopropargylglycine | 942518-21-0 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Research Portal [scholarworks.brandeis.edu]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. qyaobio.com [qyaobio.com]

- 11. rsc.org [rsc.org]

- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bachem.com [bachem.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. interchim.fr [interchim.fr]

molecular weight and formula of Fmoc-L-homopropargylglycine

Fmoc-L-homopropargylglycine is a pivotal non-canonical amino acid derivative extensively utilized by researchers, scientists, and drug development professionals. Its unique structure, featuring an Fmoc protecting group and a terminal alkyne functionality, makes it an invaluable tool in peptide synthesis and bioconjugation. This guide provides a comprehensive overview of its chemical properties, and detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."

Core Properties of Fmoc-L-homopropargylglycine

The fundamental properties of Fmoc-L-homopropargylglycine are summarized below, providing essential data for its use in a laboratory setting.

| Property | Value | Citations |

| Molecular Formula | C₂₁H₁₉NO₄ | [1][2][3] |

| Molecular Weight | 349.38 g/mol | [4][5] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | [1] |

| Synonyms | Fmoc-Hpg-OH, Fmoc-HPra-OH, (2S)-2-(Fmoc-amino)-5-hexynoic acid | [1][2] |

| Appearance | White to off-white solid | [3] |

| Primary Application | Building block for Fmoc Solid-Phase Peptide Synthesis (SPPS) | [4][5] |

Experimental Protocols and Workflows

Fmoc-L-homopropargylglycine is primarily used to incorporate a bioorthogonal alkyne handle into a peptide sequence. This is achieved through Fmoc-based Solid-Phase Peptide Synthesis. The incorporated alkyne can then be selectively modified in a secondary step, most commonly via CuAAC (click chemistry), to conjugate other molecules such as fluorophores, imaging agents, or polyethylene glycol (PEG) chains.

Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cornerstone technique in peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid resin support. The workflow for incorporating Fmoc-L-homopropargylglycine is outlined below.

Caption: General workflow for incorporating Fmoc-L-homopropargylglycine via Fmoc-SPPS.

Detailed Protocol for Fmoc-SPPS:

-

Resin Preparation : The synthesis begins with a solid support resin (e.g., Wang or Rink Amide resin) which is swelled in a suitable solvent like N,N-Dimethylformamide (DMF) for approximately 1 hour.[5]

-

Fmoc Deprotection : The N-terminal Fmoc protecting group on the resin or the growing peptide chain is removed. This is typically achieved by treating the resin with a solution of 20% piperidine in DMF for about 5-20 minutes.[6]

-

Washing : Following deprotection, the resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct (dibenzofulvene-piperidine).[6]

-

Amino Acid Coupling :

-

In a separate vessel, Fmoc-L-homopropargylglycine (typically 3-5 equivalents relative to the resin's loading capacity) is pre-activated.[6]

-

Common activation reagents include a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in DMF.[5][6]

-

The activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours at room temperature to facilitate the formation of the new peptide bond.[6]

-

-

Washing : The resin is washed again with DMF to remove any unreacted reagents.[6] A Kaiser test can be performed to confirm the complete consumption of the free amine, ensuring the coupling reaction is finished.[6]

-

Cycle Repetition : Steps 2 through 5 are repeated for each subsequent amino acid to elongate the peptide chain according to the desired sequence.[2]

-

Final Cleavage : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically accomplished by treating the resin with a strong acid cocktail, such as Reagent K (82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol), for 2-3 hours.[6] The crude alkyne-containing peptide is then precipitated in cold diethyl ether.[6]

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne on the homopropargylglycine residue serves as a handle for bioorthogonal ligation. The most common reaction is the CuAAC, which forms a stable triazole linkage with an azide-modified molecule.

Caption: Workflow for the bioconjugation of an alkyne-peptide via CuAAC click chemistry.

Detailed Protocol for CuAAC:

This protocol is a general guideline and may require optimization based on the specific biomolecules involved.[7][8]

-

Reagent Preparation :

-

Dissolve the alkyne-modified peptide and the azide-functionalized molecule in an appropriate aqueous buffer.

-

Prepare stock solutions of the catalyst components: a copper(II) source (e.g., 20 mM Copper(II) sulfate, CuSO₄), a reducing agent (e.g., 100 mM Sodium Ascorbate, freshly prepared), and a copper(I)-stabilizing ligand (e.g., 50 mM THPTA - tris(3-hydroxypropyltriazolylmethyl)amine).[7][8][9] The ligand is crucial as it accelerates the reaction and protects biomolecules from oxidative damage.[7][8]

-

-

Reaction Assembly : In a microcentrifuge tube, combine the reagents in the following order:

-

Incubation : The reaction mixture is typically incubated at room temperature for 1 to 2 hours.[7] Gentle mixing or rotation can be beneficial.

-

Purification : After the reaction is complete, the resulting bioconjugate is purified from excess reagents and unreacted starting materials. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.

The strategic incorporation of Fmoc-L-homopropargylglycine provides a versatile platform for the synthesis of complex and functionalized peptides, enabling advancements in drug delivery, diagnostic imaging, and fundamental biological research.

References

- 1. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. broadpharm.com [broadpharm.com]

Fmoc-L-homopropargylglycine as a non-canonical amino acid

An In-depth Technical Guide to Fmoc-L-homopropargylglycine as a Non-canonical Amino Acid

Abstract

Non-canonical amino acids (ncAAs) are powerful tools in chemical biology, enabling the introduction of novel functionalities into peptides and proteins.[1] Fmoc-L-homopropargylglycine (Fmoc-L-Hpg) has emerged as a particularly valuable ncAA, featuring a terminal alkyne group that serves as a bioorthogonal handle. This guide provides a comprehensive overview of Fmoc-L-Hpg, including its synthesis, physicochemical properties, and its pivotal role in solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal modifications via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." Detailed experimental protocols and workflows are presented for researchers, scientists, and professionals in drug development.

Introduction: The Role of Non-Canonical Amino Acids

The 20 standard proteinogenic amino acids provide a limited chemical repertoire for protein structure and function. Non-canonical amino acids expand this repertoire by introducing unique reactive groups like alkynes, azides, and ketones.[1] These groups facilitate bioorthogonal reactions—chemical reactions that can proceed within living systems without interfering with native biochemical processes.[1] Fmoc-L-homopropargylglycine, with its terminal alkyne side chain, is a key building block for these applications. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its use in standard SPPS protocols, allowing for the controlled, stepwise assembly of peptides.[1][2] The deprotected form, L-homopropargylglycine (L-Hpg), can also act as a surrogate for methionine and be incorporated into newly synthesized proteins by the cell's natural machinery, a technique known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).[1][3]

Physicochemical Properties of Fmoc-L-homopropargylglycine

Fmoc-L-Hpg is a white to off-white solid at room temperature.[4] Its key structural features are the α-amine protected by the base-labile Fmoc group, a free carboxylic acid for peptide bond formation, and the chemically stable terminal alkyne side chain, which does not require protection during SPPS.[1]

| Property | Value | Source |

| CAS Number | 942518-21-0 | [1][5] |

| Molecular Formula | C₂₁H₁₉NO₄ | [5][6] |

| Molecular Weight | 349.38 g/mol | [1][7] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥ 99% (by HPLC) | [4][8] |

| Storage Temperature | 0 - 8 °C | [4][8] |

| InChI Key | IISRBJULQYVYGV-IBGZPJMESA-N | [1] |

Synthesis of Enantiopure Fmoc-L-homopropargylglycine

A significant challenge in the synthesis of Fmoc-L-Hpg is maintaining the enantiopurity of the final product.[9] An efficient, multigram synthesis has been developed that addresses this issue, particularly during the critical Seyferth-Gilbert homologation step, which converts an aldehyde into a terminal alkyne.[9][10][11] This optimized route allows for the production of highly pure Fmoc-L-Hpg (>98% enantiomeric excess), making it accessible for large-scale peptide synthesis.[9][10][12]

Initial attempts at the Seyferth-Gilbert homologation using potassium carbonate (K₂CO₃) as the base resulted in high yields but with severe racemization.[10][11] Optimization revealed that using cesium carbonate (Cs₂CO₃) significantly improved the yield while preserving the stereochemistry.[10]

| Entry | Base | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | K₂CO₃ (4.0 equiv) | 68 | 7 | [10][11] |

| 2 | K₂CO₃ (2.0 equiv) | 75 | 88 | [10][11] |

| 3 | K₂CO₃ (2.0 equiv at 0°C to RT) | 72 | 89 | [10][11] |

| 4 | K₂CO₃ (2.0 equiv at 0°C) | 55 | 99 | [10][11] |

| 5 | Cs₂CO₃ (1.4 equiv) | 73 | 98 | [10] |

| 6 | Cs₂CO₃ (1.4 equiv, 17g scale) | 73 | 98 | [10][11] |

| 7 | Cs₂CO₃ (1.4 + 0.7 equiv) | 85 | 98 | [10][11] |

| 8 | Cs₂CO₃ (1.4 + 0.7 equiv, 8.5g scale) | 89 | 98 | [10][11] |

Applications in Peptide and Protein Chemistry

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Hpg is designed for seamless integration into standard Fmoc-based SPPS protocols.[1][13] The Fmoc group on the α-amine is temporarily removed at each cycle using a mild base (e.g., piperidine), allowing the next amino acid to be coupled.[1][2] The alkyne side chain is stable to these conditions and requires no additional protecting group, simplifying the synthesis process.[1]

Bioorthogonal Modification: Click Chemistry

The terminal alkyne introduced by Fmoc-L-Hpg is a versatile handle for post-synthetic modification.[1] It is most commonly used in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1] This highly efficient and specific "click" reaction forms a stable 1,2,3-triazole linkage between the alkyne-containing peptide and an azide-modified molecule of interest, such as a fluorescent dye, a biotin tag, or a therapeutic payload.[1][4]

Metabolic Labeling of Nascent Proteins (BONCAT)

L-homopropargylglycine (the deprotected amino acid) is a structural analog of methionine.[1] This similarity allows it to be recognized by the cell's methionyl-tRNA synthetase and incorporated into newly synthesized proteins in place of methionine.[1][14] This technique, BONCAT, enables the specific labeling of nascent proteomes.[1][3] The incorporated alkyne handle can then be tagged via click chemistry for visualization, affinity purification, and identification by mass spectrometry.[1][15] Studies have shown that HPG-based BONCAT can be more efficient than methods using azidohomoalanine (AHA) for tagging nascent proteins in certain organisms like Arabidopsis thaliana.[3][16]

Experimental Protocols

Protocol: Optimized Synthesis of Fmoc-L-Hpg-OH

Adapted from Polyak and Krauss (2022).[10]

-

Aldehyde Formation : The synthesis begins with the reduction of a Weinreb amide derived from Boc-L-Glu-OtBu to its corresponding aldehyde.

-

Seyferth-Gilbert Homologation :

-

Dissolve the aldehyde (1.0 equiv) in anhydrous methanol at 0°C.

-

Add Bestmann-Ohira reagent (1.25 equiv).

-

Add cesium carbonate (Cs₂CO₃, 1.4 equiv) portion-wise while maintaining the temperature at 0°C.

-

Stir the reaction at 0°C for 3 hours.

-

Add an additional portion of Cs₂CO₃ (0.7 equiv) and allow the reaction to warm to room temperature, stirring for an additional 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting alkyne product by column chromatography.

-

-

Deprotection : Remove the Boc and t-Butyl protecting groups using a strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Fmoc Protection : React the deprotected free amine with Fmoc-OSu in the presence of a mild base (e.g., NaHCO₃) in a solvent mixture like 1,4-dioxane and water to yield the final product, Fmoc-L-Hpg-OH.

-

Purification and Characterization : Purify the final compound by crystallization or chromatography. Confirm identity and purity using NMR and mass spectrometry. Assess enantiomeric excess using chiral HPLC.

Protocol: Fmoc-SPPS Incorporation of Fmoc-L-Hpg

General protocol for manual solid-phase peptide synthesis.[2][17][18]

-

Resin Preparation : Select a suitable resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids).[2] Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.

-

Washing : Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Amino Acid Coupling :

-

Prepare a solution of Fmoc-L-Hpg-OH (3-5 equiv), a coupling agent like HBTU/HATU (3-5 equiv), and a base like DIPEA (6-10 equiv) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor coupling completion with a qualitative test (e.g., Kaiser test).[19]

-

-

Washing : Wash the resin with DMF to remove excess reagents.

-

Repeat : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage : After the final coupling, wash the resin, perform a final Fmoc deprotection, and then treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to remove side-chain protecting groups and cleave the peptide from the solid support.

-

Peptide Precipitation and Purification : Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Protocol: On-Peptide Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

General protocol for solution-phase click reaction.[1][14]

-

Reagent Preparation :

-

Dissolve the purified alkyne-peptide in a suitable solvent system (e.g., a mixture of water and DMSO or t-butanol).

-

Prepare stock solutions of the azide-containing molecule (1.1-1.5 equiv), copper(II) sulfate (CuSO₄, e.g., 0.1 equiv), and a reducing agent like sodium ascorbate (e.g., 0.5 equiv). A copper-ligand like THPTA can be included to improve efficiency and reduce copper-mediated damage to the peptide.

-

-

Reaction Setup :

-

To the peptide solution, add the azide reagent.

-

Add the sodium ascorbate, followed by the copper(II) sulfate. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.

-

-

Incubation : Allow the reaction to proceed at room temperature for 1-12 hours. The reaction is often complete within 1-2 hours.

-

Purification : Purify the resulting triazole-linked peptide conjugate from excess reagents and catalyst using reverse-phase HPLC.

-

Analysis : Confirm the successful conjugation using mass spectrometry, which will show a mass shift corresponding to the addition of the azide-containing molecule.

Conclusion

Fmoc-L-homopropargylglycine is a robust and versatile non-canonical amino acid that has become an indispensable tool for chemical biologists, and drug discovery scientists. Its straightforward incorporation into peptides via standard SPPS and the high efficiency of subsequent bioorthogonal "click" chemistry reactions enable the precise, site-specific modification of peptides and proteins.[1] These capabilities facilitate the development of novel peptide-based therapeutics, advanced diagnostic agents, and sophisticated probes for studying complex biological processes. The optimized synthesis has made this key building block more accessible, promising to accelerate further innovation in the field.

References

- 1. Fmoc-L-homopropargylglycine | 942518-21-0 | Benchchem [benchchem.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. biorxiv.org [biorxiv.org]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-L-homopropargylglycine | C21H19NO4 | CID 56953874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fmoc-L-homopropargylglycine - CAS:942518-21-0 - Sunway Pharm Ltd [3wpharm.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Research Portal [scholarworks.brandeis.edu]

- 10. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]